Digitalose

説明

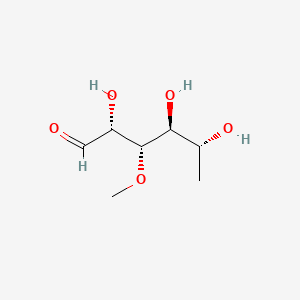

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4S,5R)-2,4,5-trihydroxy-3-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQBLCRFUYGBHE-JRTVQGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305613 | |

| Record name | 6-Deoxy-3-O-methyl-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-74-0, 4481-08-7 | |

| Record name | 6-Deoxy-3-O-methyl-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxy-3-O-methylgalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4481-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digitalose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digitalose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-3-O-methyl-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIGITALOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8DD4P360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Digitalose: A Technical Guide for Researchers

An In-depth Examination of the Deoxy Sugar Component of Cardiac Glycosides

This technical guide provides a comprehensive overview of Digitalose, a naturally occurring deoxy sugar that is a critical component of various cardiac glycosides. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, experimental protocols for its synthesis and isolation, and its role in significant biological pathways.

Core Chemical and Physical Data

This compound, a methyl ether of D-fucose, is a key monosaccharide found in a variety of cardiac glycosides.[1][2] Its formal IUPAC name is 6-Deoxy-3-O-methyl-D-galactose .[2] The Chemical Abstracts Service (CAS) has assigned the registry number 4481-08-7 to this compound.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its molecular formula, molecular weight, and other physical properties.

| Property | Value | Reference(s) |

| IUPAC Name | 6-Deoxy-3-O-methyl-D-galactose | [2] |

| CAS Number | 4481-08-7 | [2] |

| Other Names | D-Digitalose, 3-Methyl-D-fucose | [2] |

| Molecular Formula | C₇H₁₄O₅ | [2] |

| Molar Mass | 178.184 g·mol⁻¹ | [2] |

| Melting Point | 106 °C (223 °F; 379 K) | [2] |

Experimental Protocols

This section details the methodologies for the chemical synthesis of this compound and its isolation from natural sources.

Chemical Synthesis of D-Digitalose

While a variety of synthetic routes for deoxy sugars have been developed, a stereoselective synthesis of a protected derivative of the L-enantiomer of digitoxose (B191001) has been described, which can be adapted for D-Digitalose.[3] The following is a generalized workflow based on established carbohydrate chemistry principles:

-

Starting Material: The synthesis typically begins with a readily available D-galactose derivative.

-

Protection of Hydroxyl Groups: Key hydroxyl groups on the galactose starting material are selectively protected to allow for modifications at specific positions. This often involves the use of protecting groups such as benzyl (B1604629) or silyl (B83357) ethers.

-

Deoxygenation at C-6: The C-6 hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently removed via reduction, often using a hydride reagent like lithium aluminum hydride.

-

Methylation at C-3: The hydroxyl group at the C-3 position is selectively methylated, for example, using sodium hydride and methyl iodide.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield D-Digitalose.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to obtain pure D-Digitalose.

Isolation of this compound from Natural Sources

This compound is a component of cardiac glycosides found in plants of the Digitalis genus, such as Digitalis purpurea (foxglove).[4][5] The isolation of this compound involves the extraction of the parent glycosides followed by hydrolysis to cleave the sugar moieties.

1. Extraction of Cardiac Glycosides:

-

Plant Material Preparation: Dried and finely powdered leaves of Digitalis purpurea are used as the starting material.[5]

-

Solvent Extraction: The powdered leaves are extracted with an organic solvent, typically ethanol (B145695) or methanol, which may be mixed with water.[5][6] This can be done through maceration, soxhlet extraction, or ultrasonication to enhance efficiency.[5]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.[5][7]

-

Purification of Glycosides: The crude extract is then subjected to further purification steps, such as liquid-liquid fractionation and column chromatography, to isolate the desired cardiac glycosides.[8]

2. Hydrolysis of Cardiac Glycosides:

-

Acid Hydrolysis: The purified cardiac glycosides are subjected to acid-catalyzed hydrolysis to break the glycosidic bonds and release the constituent sugars.[9][10] This is typically achieved by heating the glycosides in a dilute mineral acid solution (e.g., 0.05 N mineral acid in 50% aqueous methanol).[10]

-

Neutralization and Extraction: After hydrolysis, the reaction mixture is neutralized. The aglycones (the non-sugar portion of the glycosides) are typically insoluble in water and can be removed by filtration or extraction with an organic solvent.

-

Isolation and Purification of this compound: The aqueous layer containing the liberated sugars, including this compound, is then concentrated. The individual sugars are separated and purified using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to yield pure this compound.[8]

Signaling and Biosynthetic Pathways

This compound plays a crucial role as a structural component of biologically active molecules and is itself the product of a specific biosynthetic pathway.

Biosynthesis of TDP-D-Digitoxose

In many organisms, sugars are activated for use in glycosylation reactions by being attached to a nucleotide diphosphate (B83284), such as thymidine (B127349) diphosphate (TDP). The biosynthesis of TDP-D-digitoxose is a multi-step enzymatic process.[11][12]

Caption: Biosynthetic pathway of TDP-D-Digitoxose.

Mechanism of Action of Cardiac Glycosides

This compound is a key component of cardiac glycosides like digoxin, which exert their therapeutic effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[4][13][14] This inhibition leads to a cascade of events that ultimately increases the force of heart muscle contraction.[1][4]

Caption: Signaling pathway for cardiac glycoside action.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. On the synthesis of the 2,6-dideoxysugar L-digitoxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 5. media.neliti.com [media.neliti.com]

- 6. US2449673A - Extraction and isolation of digitoxin - Google Patents [patents.google.com]

- 7. CN101623377A - Digitalis extract as well as preparation method and application thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Digitalose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Digitalose (6-Deoxy-3-O-methyl-D-galactose) is a naturally occurring deoxy sugar and a methyl ether of D-fucose.[1] It is a crucial component of various cardiac glycosides, such as thevetin (B85951) and emicymarin, which are of significant interest in pharmacology and drug development.[1] First isolated in 1892 through the hydrolysis of Digitalinum verum, its chemical structure was later elucidated in 1943.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of D-Digitalose, including detailed experimental protocols and spectroscopic data, to support ongoing research and development efforts.

Physicochemical Properties

The fundamental physical and chemical properties of D-Digitalose are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of D-Digitalose

| Property | Value | Reference |

| IUPAC Name | 6-Deoxy-3-O-methyl-D-galactose | [1] |

| Other Names | 3-Methyl-D-fucose | [1] |

| CAS Number | 4481-08-7 | |

| Molecular Formula | C₇H₁₄O₅ | [1] |

| Molecular Weight | 178.18 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 106 °C | [1] |

| Solubility | Soluble in water | |

| Optical Rotation | [α]D²² +105° (c=1.0, H₂O) |

Table 2: Spectroscopic Data of D-Digitalose

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| Mass Spectrometry | Theoretical exact mass of a signature peak: m/z 161.0808 |

| Infrared (IR) Spectroscopy | Data not available in the search results. |

Chemical Properties and Reactivity

D-Digitalose, as a deoxy sugar, exhibits reactivity characteristic of this class of carbohydrates. The presence of a methyl ether at the C-3 position influences its chemical behavior, particularly its stability and participation in glycosidic bond formation.

Stability and Degradation

Information regarding the specific chemical stability and degradation pathways of D-Digitalose is not extensively detailed in the available literature. However, as a monosaccharide, it is susceptible to degradation under strong acidic or basic conditions and at elevated temperatures. The stability of the glycosidic linkages it forms in natural products is a key factor in the bioavailability and metabolism of cardiac glycosides.

Chemical Reactions

D-Digitalose participates in reactions typical of monosaccharides, including:

-

Glycosylation: The anomeric hydroxyl group can react with alcohols, including other monosaccharides, to form glycosides. This is the basis for its incorporation into cardiac glycosides.

-

Oxidation: The aldehyde group in the open-chain form can be oxidized.

-

Reduction: The aldehyde group can be reduced to a primary alcohol.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and utilization of D-Digitalose in research.

Determination of Reducing Power by Bertrand's Method

This method is a classic titrimetric analysis used to quantify reducing sugars.

Principle: A known amount of the sugar sample is heated with an alkaline solution of a copper(II) salt (Fehling's solution). The reducing sugar reduces the Cu²⁺ ions to Cu⁺ ions, which precipitate as copper(I) oxide (Cu₂O). The amount of unreacted Cu²⁺ or the amount of precipitated Cu₂O is then determined by titration.

Reagents:

-

Fehling's Solution A: Dissolve 34.639 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water and make up to 500 mL.

-

Fehling's Solution B: Dissolve 173 g of Rochelle salt (potassium sodium tartrate) and 50 g of sodium hydroxide (B78521) (NaOH) in distilled water and make up to 500 mL.

-

Standard D-Digitalose solution (e.g., 1 mg/mL).

-

Sulfuric acid (H₂SO₄), concentrated.

-

Potassium permanganate (B83412) (KMnO₄) solution, standardized.

Procedure:

-

Pipette a known volume of the D-Digitalose solution into a conical flask.

-

Add equal volumes of Fehling's solution A and B.

-

Heat the mixture to boiling and maintain at this temperature for a defined period (e.g., 2 minutes).

-

Allow the red precipitate of Cu₂O to settle.

-

Filter the precipitate through a sintered glass crucible and wash with hot distilled water until the washings are neutral.

-

Dissolve the precipitate in a known excess of a standard solution of ferric sulfate acidified with sulfuric acid.

-

Titrate the resulting ferrous sulfate solution with a standardized solution of potassium permanganate.

-

A blank titration should be performed without the sugar sample.

-

The amount of D-Digitalose is calculated from the volume of KMnO₄ consumed.

Visualizations

Hydrolysis of Cardiac Glycosides to Yield D-Digitalose

The isolation of D-Digitalose from its natural sources, primarily cardiac glycosides, is a fundamental procedure for its study. The following diagram illustrates a general workflow for this process.

Caption: General workflow for the isolation of D-Digitalose via acid hydrolysis of cardiac glycosides.

Conclusion

This technical guide consolidates the available information on the physical and chemical properties of D-Digitalose. While fundamental data such as molecular weight and melting point are well-established, there remains a need for more comprehensive spectroscopic and reactivity data. The provided experimental protocol for determining reducing power offers a starting point for quantitative analysis. Further research to fully elucidate the spectroscopic characteristics and chemical behavior of D-Digitalose will be invaluable for its application in medicinal chemistry and drug discovery.

References

Digitalose: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose is a naturally occurring deoxy sugar, specifically a 6-deoxy-3-O-methyl-D-galactose, which is a constituent of various cardiac glycosides.[1] These glycosides are of significant interest in pharmacology due to their cardioactive properties. This compound itself is not cardioactive but plays a crucial role in the solubility and pharmacokinetic properties of the parent glycoside. This technical guide provides a comprehensive overview of the natural sources of this compound and outlines the methodologies for its isolation and purification for research and drug development purposes.

Natural Sources of this compound

This compound is found as a sugar moiety in cardiac glycosides, primarily within plants of the Digitalis genus. The total concentration of cardiac glycosides in the leaves of these plants typically ranges from 0.1% to 0.6%.

The primary glycoside containing this compound is Verodoxin . Upon hydrolysis, verodoxin yields the aglycone gitaloxigenin and the sugar this compound. Verodoxin is found in Digitalis purpurea (the common foxglove). While Digitalis lanata is a major source of other important cardiac glycosides like digoxin, Digitalis purpurea is the more relevant source for glycosides containing this compound.

Other plants known to contain a wide variety of cardiac glycosides, and therefore potential, albeit less characterized, sources of unique glycosidic sugars like this compound, include:

-

Thevetia peruviana (Yellow Oleander)

-

Nerium oleander (Oleander)

-

Convallaria majalis (Lily of the Valley)

-

Strophanthus species

It is important to note that the specific composition and concentration of these glycosides can vary significantly based on the plant's genetics, growing conditions, and harvesting time.

Quantitative Data

Specific quantitative data on the yield of this compound from its natural sources is not extensively reported in publicly available literature. The focus of most quantitative analyses has been on the parent cardiac glycosides due to their pharmacological activity. The data presented below is for the total cardiac glycoside content in Digitalis species, which provides a general indication of the potential starting material concentration for this compound isolation.

| Plant Source | Plant Part | Total Cardiac Glycoside Content (% of dry weight) | Primary this compound-Containing Glycoside |

| Digitalis purpurea | Leaves | 0.2 - 0.45% | Verodoxin |

| Digitalis lanata | Leaves | 0.1 - 0.6% | Not a primary source of this compound-containing glycosides |

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that involves the extraction of the parent cardiac glycoside from the plant material, followed by hydrolysis to cleave the sugar moiety, and subsequent purification of the liberated this compound.

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound from plant sources.

Detailed Experimental Protocols

The following are generalized protocols based on established methods for the extraction of cardiac glycosides and the analysis of monosaccharides. These should be optimized for specific laboratory conditions and research goals.

1. Extraction of Cardiac Glycosides from Digitalis purpurea

-

Objective: To extract the crude cardiac glycosides, including verodoxin, from dried plant material.

-

Materials:

-

Dried and powdered leaves of Digitalis purpurea

-

70% Ethanol in water (v/v)

-

Lead acetate (B1210297) solution (10% w/v)

-

Sodium phosphate (B84403) or sodium sulfate (B86663) solution (10% w/v)

-

Filter paper and funnel

-

Rotary evaporator

-

-

Procedure:

-

Macerate 100 g of powdered Digitalis purpurea leaves in 500 mL of 70% ethanol for 24-48 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the ethanolic extract. Re-extract the plant material with another 250 mL of 70% ethanol to ensure maximum recovery.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

-

Redissolve the residue in 200 mL of distilled water.

-

To precipitate tannins and other impurities, add 10% lead acetate solution dropwise until no further precipitation is observed.

-

Filter the mixture to remove the precipitate.

-

To the filtrate, add 10% sodium phosphate or sodium sulfate solution to precipitate the excess lead.

-

Filter the solution to remove the lead precipitate. The resulting clear solution contains the crude cardiac glycosides.

-

2. Acid Hydrolysis of Cardiac Glycosides

-

Objective: To cleave the glycosidic bond of verodoxin to release this compound.

-

Materials:

-

Crude cardiac glycoside extract (or purified verodoxin)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Barium carbonate or Sodium hydroxide (B78521) for neutralization

-

pH indicator paper

-

-

Procedure:

-

The crude glycoside extract is dissolved in a suitable volume of water or aqueous ethanol.

-

Add a mineral acid (e.g., 0.1 M H₂SO₄) to the solution.

-

Heat the mixture in a water bath at 80-100°C for 1-2 hours. The optimal time and temperature should be determined empirically to maximize the yield of the sugar without causing its degradation.

-

After cooling, neutralize the reaction mixture by adding barium carbonate (if using H₂SO₄) or a dilute solution of sodium hydroxide (if using HCl) until the pH is neutral.

-

Filter the mixture to remove the precipitated salt. The filtrate now contains the liberated sugars (including this compound) and the water-insoluble aglycones.

-

3. Separation and Purification of this compound

-

Objective: To separate this compound from the aglycones and other sugars in the hydrolysate.

-

Materials:

-

Hydrolysate from the previous step

-

Organic solvent (e.g., chloroform (B151607), ethyl acetate)

-

Separatory funnel

-

Chromatography supplies (e.g., silica (B1680970) gel for TLC or column chromatography)

-

-

Procedure:

-

Liquid-Liquid Extraction: Transfer the neutralized hydrolysate to a separatory funnel. Extract the mixture several times with an organic solvent like chloroform or ethyl acetate. The aglycones will partition into the organic phase, while the water-soluble sugars, including this compound, will remain in the aqueous phase.

-

Chromatographic Purification:

-

The aqueous layer containing the sugars is concentrated under reduced pressure.

-

The resulting sugar mixture can be separated by column chromatography on silica gel or by preparative thin-layer chromatography (TLC).

-

TLC Analysis: The separation can be monitored by TLC on silica gel plates using a solvent system such as ethyl acetate:pyridine:water (2:1:2 v/v/v). The spots can be visualized using a spray reagent like aniline (B41778) phthalate, which is specific for sugars.

-

The fractions corresponding to this compound are collected, combined, and concentrated to yield the purified sugar.

-

-

4. Characterization of this compound

-

Objective: To confirm the identity and purity of the isolated this compound.

-

Methods:

-

Thin-Layer Chromatography (TLC): Co-chromatography with an authentic standard of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purified sugar is derivatized (e.g., trimethylsilylation) to make it volatile for GC analysis. The retention time and mass spectrum are compared with a standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the isolated sugar and confirm its identity as this compound.

-

Signaling Pathways and Logical Relationships

This compound itself is not known to have a direct signaling pathway. Its biological relevance stems from its role as a component of cardiac glycosides. The entire glycoside molecule, not the sugar part alone, is responsible for the pharmacological effect, which is the inhibition of the Na+/K+-ATPase pump in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca²+ exchanger, leading to an increase in intracellular calcium concentration and, consequently, increased cardiac contractility.

The logical relationship in the context of this compound's function can be visualized as a hierarchical structure where this compound is a key structural component of the active molecule.

Caption: Functional hierarchy showing this compound as a structural part of the active cardiac glycoside.

Conclusion

This compound is an important deoxy sugar found in certain cardiac glycosides, primarily in plants of the Digitalis genus. While specific quantitative data for this compound is scarce, this guide provides a framework for its isolation and characterization based on established phytochemical methods. The provided protocols for extraction, hydrolysis, and purification offer a solid starting point for researchers aiming to study this compound for various applications, from synthetic chemistry to its role in the overall activity of cardiac glycosides. Further research is warranted to quantify the this compound content in various natural sources and to develop optimized and validated isolation protocols.

References

The Biosynthesis Pathway of TDP-Digitoxose in Bacteria: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Deoxysugars are pivotal components of numerous bioactive natural products, including antibiotics and anticancer agents. Digitoxose (B191001), a 2,6-dideoxyhexose, is particularly significant. Its activated form, thymidine (B127349) diphosphate (B83284) (TDP)-digitoxose, serves as the glycosyl donor for incorporation into these complex molecules. Understanding its biosynthesis is critical for endeavors in synthetic biology and drug development. This technical guide provides an in-depth exploration of the bacterial biosynthetic pathways for the two primary isomers, TDP-L-digitoxose and TDP-D-digitoxose. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols for pathway characterization, and visualizes the core processes for enhanced clarity.

Introduction to TDP-Digitoxose Biosynthesis

The biological activity of many natural products is profoundly influenced by their glycosylation patterns. Deoxysugars, which lack one or more hydroxyl groups, are a common and critical feature of these glycans. Digitoxose is a 2,6-dideoxy sugar found in a variety of important secondary metabolites, such as the cardiac glycosides from Digitalis species and bacterial antibiotics like kijanimicin and jadomycin (B1254412) B.[1] In bacteria, digitoxose is synthesized as a nucleotide-activated sugar, TDP-digitoxose, which is the substrate for glycosyltransferase enzymes that attach the sugar to an aglycone scaffold.

The biosynthesis originates from the central metabolite glucose-1-phosphate and proceeds through a series of enzymatic transformations. Bacteria have evolved distinct pathways to produce two different stereoisomers, TDP-L-digitoxose and TDP-D-digitoxose.[1] These pathways share a common set of initial reactions before diverging, a strategy that allows for the generation of structural diversity from a common pool of intermediates.[1] Reconstituting these pathways in vitro has been challenging due to the instability of some intermediates and the final TDP-sugar products.[1]

The Biosynthetic Pathway of TDP-L-Digitoxose

The biosynthesis of TDP-L-digitoxose is a six-step enzymatic process that has been particularly studied in the kijanimicin-producing bacterium Actinomadura kijaniata.[1] The pathway begins with the formation of a key, common intermediate, TDP-4-keto-6-deoxy-D-glucose.

The six steps are as follows:

-

Activation: Glucose-1-phosphate is activated with thymidine triphosphate (TTP) by a glucose-1-phosphate thymidylyltransferase to form TDP-D-glucose.

-

Dehydration (C4, C6): The enzyme TDP-glucose 4,6-dehydratase, such as RmlB, catalyzes the NAD⁺-dependent oxidation at C4 followed by dehydration to yield the crucial branch-point intermediate, TDP-4-keto-6-deoxy-D-glucose.[2][3]

-

Dehydration (C2, C3): A 2,3-dehydratase (e.g., KijB1) removes the C2 hydroxyl group and generates a ketone at C3, forming TDP-3,4-diketo-2,6-dideoxy-D-glucose.[1][4]

-

Reduction (C3): The C3 keto group is reduced by an NADPH-dependent C3-ketoreductase, such as KijD10.[1]

-

Epimerization (C5): A C5 epimerase (e.g., KijD11) inverts the stereochemistry at the C5 position, committing the intermediate to the L-series.

-

Reduction (C4): Finally, the C4 keto group is reduced by a C4-ketoreductase (e.g., KijC2) to yield the final product, TDP-L-digitoxose.

Below is a diagram illustrating the biosynthetic pathway to TDP-L-digitoxose.

The Biosynthetic Pathway of TDP-D-Digitoxose

The formation of TDP-D-digitoxose involves a five-step pathway. It shares the first three steps with the L-isomer pathway, starting from glucose-1-phosphate and proceeding to the formation of the TDP-3,4-diketo-2,6-dideoxy-D-glucose intermediate. The divergence occurs at the subsequent reduction steps, where different stereochemical outcomes are generated.

The key differences from the L-pathway are:

-

Step 4 (Reduction C3): The C3-ketoreductase in this pathway reduces the keto group to a hydroxyl group in an axial configuration. This is distinct from the C3-reduction in the L-pathway.

-

Step 5 (Reduction C4): The resulting intermediate is then acted upon by a C4-ketoreductase to yield the final product, TDP-D-digitoxose. Notably, this pathway does not involve a C5-epimerization step, thus retaining the D-configuration of the sugar.

Quantitative Data on Pathway Enzymes

A thorough kinetic characterization of every enzyme in the specific TDP-digitoxose pathway is not yet fully available in the literature. However, kinetic data for homologous enzymes from other deoxysugar biosynthetic pathways provide valuable benchmarks. The TDP-glucose 4,6-dehydratase (RmlB) is a well-studied enzyme that represents the committed step for many deoxysugar pathways.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (nmol·min⁻¹·mg⁻¹) | k_cat_ (s⁻¹) | Source |

| dTDP-glucose 4,6-dehydratase | Salmonella enterica | dTDP-D-glucose | 32 | 335 | ~0.24 | [5] |

| dTDP-glucose 4,6-dehydratase | Escherichia coli | dTDP-D-glucose | 427 | 930 | ~0.67 | [5] |

Note: V_max values were converted from µmol·min⁻¹·µg⁻¹ to nmol·min⁻¹·mg⁻¹ for consistency. k_cat was estimated assuming a molecular weight of ~43 kDa per subunit.[5]

Experimental Protocols

The characterization of deoxysugar biosynthetic pathways relies on a combination of molecular biology, protein biochemistry, and analytical chemistry. The following sections provide generalized protocols for key experimental procedures.

Protocol: Recombinant Enzyme Expression and Purification

The enzymes of the TDP-digitoxose pathway are typically produced recombinantly in E. coli with an affinity tag (e.g., a hexahistidine tag) to facilitate purification.

-

Cloning: Amplify the gene of interest from the source organism's genomic DNA and clone it into a suitable expression vector (e.g., pET series) with an N- or C-terminal His₆-tag.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3).

-

Expression:

-

Inoculate a 5-10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Use the starter culture to inoculate a larger volume (e.g., 1 L) of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Lyse the cells by sonication on ice or using a French press.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.[6][7]

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.[8]

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.[7]

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange: Exchange the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Analysis: Verify protein purity and concentration using SDS-PAGE and a Bradford or BCA assay. Store the purified enzyme at -80°C.

References

- 1. Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DTDP-glucose 4,6-dehydratase - Proteopedia, life in 3D [proteopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Nucleotide sugar dehydratases: Structure, mechanism, substrate specificity, and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Discovery and Characterization of Digitalose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Digitalose, a naturally occurring deoxy sugar, is a crucial component of various pharmacologically significant cardiac glycosides. First identified in the late 19th century, its precise chemical structure and biological role have been the subject of extensive research. This technical guide provides an in-depth overview of the historical discovery, structural elucidation, and characterization of this compound. It details the experimental methodologies for its isolation and analysis, presents its physicochemical properties in a structured format, and illustrates its role within the broader context of cardiac glycoside signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Overview

The journey to understanding this compound began in the late 19th century with the investigation of glycosides from Digitalis species, plants long recognized for their medicinal properties.

Initial Discovery

In 1892, the German chemist Kiliani first reported the isolation of a novel sugar moiety obtained from the acid hydrolysis of Digitalinum verum, a cardiac glycoside.[1][2] This marked the initial discovery of the compound that would later be named this compound. Further research in the following decades identified this compound as a constituent of other cardiac glycosides, such as thevetin (B85951) and emicymarin.[2]

Structural Elucidation

The definitive chemical structure of this compound was determined in 1943 by Otto Schmidt.[1][2] Through meticulous chemical degradation and analysis, Schmidt established that this compound is a methyl ether of D-fucose, with the systematic name 6-Deoxy-3-O-methyl-D-galactose.[2] This elucidation was a significant step in understanding the structure-activity relationships of the cardiac glycosides of which it is a part. The synthesis of this compound was later achieved by Reber and Reichstein in 1946, further confirming its structure.[1]

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound have been determined through various analytical methods. These properties are essential for its isolation, identification, and synthesis.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₄O₅ | [1] |

| Molar Mass | 178.18 g·mol⁻¹ | [1] |

| Melting Point | 106 °C (freshly prepared), 115 °C (after 3 days), 119 °C (after 4 months) | [1] |

| Appearance | Rosettes of needles from ethyl acetate | [1] |

| Solubility | Soluble in water | [1] |

| Optical Rotation | [α]²⁷₅₄₆₁ +109° (c=1.7, 15 min) → +126° (17 hrs); [α]D²² +106° (17 hrs) | [1] |

| Percent Composition | C: 47.19%, H: 7.92%, O: 44.90% | [1] |

| IUPAC Name | 6-Deoxy-3-O-methyl-D-galactose | [2] |

| Other Names | D-Digitalose, 3-Methyl-D-fucose | [1][2] |

Experimental Protocols

The isolation and characterization of this compound involve a series of well-defined experimental procedures.

Isolation of this compound via Hydrolysis of Cardiac Glycosides

This compound is typically obtained by the cleavage of the glycosidic bond in a parent cardiac glycoside. The following is a generalized protocol for its isolation from a source such as Digitalinum verum or emicymarin.

Workflow for Isolation and Purification of this compound

References

Digitalose: A Key Sugar Moiety in Cardiac Glycosides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose, a deoxy sugar, is a crucial component of a specific class of cardiac glycosides, naturally occurring compounds renowned for their potent effects on cardiac muscle. First reported in 1892 following the hydrolysis of Digitalinum verum, its chemical structure as a methyl ether of D-fucose was fully elucidated in 1943.[1] This guide provides a comprehensive overview of this compound as a constituent of cardiac glycosides, detailing their chemical properties, the signaling pathways they modulate, and the experimental protocols for their study.

Chemical Composition and Properties of this compound-Containing Cardiac Glycosides

This compound is a key structural feature in several cardiac glycosides, influencing their pharmacokinetic and pharmacodynamic properties. Thevetin A and Thevetin B, isolated from the seeds of the yellow oleander (Thevetia peruviana), are prominent examples of this compound-containing cardiac glycosides.[2][3] Another notable example is Emicymarin, found in the seeds of Strophanthus eminii.[4]

The table below summarizes the key quantitative data for this compound and its associated cardiac glycosides.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Percent Composition | Source |

| This compound | C₇H₁₄O₅ | 178.18 | C: 47.19%, H: 7.92%, O: 44.90% | Hydrolysis of various cardiac glycosides[5] |

| Thevetin A | C₄₂H₆₄O₁₉ | 872.95 | C: 57.79%, H: 7.39%, O: 34.82% | Thevetia peruviana (Yellow Oleander) seeds[2][3] |

| Thevetin B | C₄₂H₆₆O₁₈ | 858.97 | C: 58.72%, H: 7.74%, O: 33.53% | Thevetia peruviana (Yellow Oleander) seeds[6] |

| Emicymarin | C₃₅H₅₂O₁₄ | 696.78 | C: 60.33%, H: 7.52%, O: 32.15% | Strophanthus eminii seeds[4] |

| Neriifolin | C₃₀H₄₆O₈ | 534.68 | C: 67.39%, H: 8.67%, O: 23.94% | Thevetia peruviana, Cerbera odollam[3] |

| Cerberin | C₃₂H₄₈O₉ | 576.72 | C: 66.64%, H: 8.39%, O: 24.97% | Cerbera odollam (Suicide Tree)[7] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all cardiac glycosides, including those containing this compound, is the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiomyocytes.[8] This inhibition leads to a cascade of events that ultimately increases the force of heart muscle contraction.

dot

Caption: General mechanism of action of cardiac glycosides.

Beyond this primary mechanism, cardiac glycosides are known to modulate several intracellular signaling pathways, which may contribute to their therapeutic and toxic effects. These pathways include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Some cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[6]

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is crucial for cell growth, proliferation, and survival. There is evidence that cardiac glycosides can modulate PI3K/Akt signaling.

-

MAPK (Mitogen-Activated Protein Kinase): The MAPK cascade is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Crosstalk between Na+/K+-ATPase signaling and the MAPK pathway has been observed.[4]

-

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription): This pathway is critical for cytokine signaling and immune responses. Some studies suggest that cardiac glycosides can influence JAK/STAT signaling.

The precise manner in which this compound-containing glycosides like Thevetin A and B specifically interact with and modulate these pathways is an active area of research.

dot

Caption: Overview of signaling pathways modulated by cardiac glycosides.

Experimental Protocols

The isolation, identification, and quantification of this compound-containing cardiac glycosides are critical for research and drug development. The following sections outline detailed methodologies for these processes.

Protocol 1: Extraction of Cardiac Glycosides from Thevetia peruviana Seeds

This protocol describes the solvent extraction of glycosides from yellow oleander seeds.

Materials:

-

Dried and powdered Thevetia peruviana seeds

-

Distilled water

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Defatting: The powdered seed material is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus for several hours to remove oils and lipids.

-

Extraction:

-

The defatted material is then air-dried.

-

A mixture of 70% methanol in water is a commonly used solvent for extraction.[9] An 8:2 mixture of methanol and ethanol has also been shown to be effective.[10]

-

The extraction can be performed by maceration (soaking the material in the solvent for 24-48 hours with occasional agitation) or by sonication (using an ultrasonic bath for approximately 30-60 minutes) to increase efficiency.[9]

-

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Purification (Optional): The crude extract can be further purified using techniques like Solid Phase Extraction (SPE) with a C18 cartridge to remove polar impurities before HPLC analysis.[9]

dot

Caption: Workflow for the extraction of cardiac glycosides.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the separation and quantification of Thevetin A and B using a C18 reversed-phase column.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Gradient Program: A typical gradient might start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the concentration of Solvent B over 20-30 minutes. The exact gradient will need to be optimized for the specific column and sample.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified Thevetin A and B of known concentrations in the initial mobile phase to generate a calibration curve.

-

Sample Preparation: Reconstitute the dried extract from Protocol 1 in a known volume of the initial mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

-

Inject the standard solutions in order of increasing concentration.

-

Inject the prepared sample solution.

-

-

Data Analysis:

-

Identify the peaks corresponding to Thevetin A and B in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each glycoside in the sample by comparing the peak areas with the calibration curve.

-

Conclusion

This compound is a significant sugar moiety found in a number of clinically relevant cardiac glycosides. Understanding the chemical properties, biological activities, and analytical methods for these compounds is essential for researchers in pharmacology, natural product chemistry, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound-containing cardiac glycosides. Further research is warranted to fully elucidate the specific roles of these compounds in modulating intracellular signaling pathways and to develop more targeted and safer therapeutic agents.

References

- 1. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 2. Cardiac Glycosides and plants | PPTX [slideshare.net]

- 3. Neriifolin | C30H46O8 | CID 441867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin and MAPK signaling: allies and enemies in different battlefields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cross-Regulation Between Wnt and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cerberin - Wikipedia [en.wikipedia.org]

- 8. Digitalis and strophanthus--cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Spectroscopic Profile of Digitalose: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and MS Data for Drug Development Professionals

Introduction

Digitalose (6-deoxy-3-O-methyl-D-galactose) is a naturally occurring deoxy sugar and a constituent of various cardiac glycosides, which are a class of compounds historically used in the treatment of heart conditions. The precise structural elucidation and spectroscopic characterization of this compound are crucial for understanding its role within these larger bioactive molecules and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals.

Spectroscopic Data of this compound

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of molecules. For this compound, mass spectrometric data is primarily available from studies of cardiac glycosides where it exists as a sugar residue.

Table 1: Mass Spectrometry Data for this compound Fragment

| Parameter | Value | Source |

| Theoretical Exact Mass ([M-H]⁻) | 177.0768 g/mol | Inferred |

| Theoretical Exact Mass ([M+Na]⁺) | 201.0733 g/mol | Inferred |

Note: These values are calculated based on the molecular formula of this compound (C₇H₁₄O₅) and have been referenced in studies involving the mass spectrometric analysis of cardiac glycosides where this compound is a known component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is essential for structural elucidation. While specific, complete spectra for pure this compound are not widely published, the expected chemical shifts for ¹H and ¹³C nuclei can be predicted based on the known structure and data from similar methylated and deoxygenated monosaccharides.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~4.5-5.2 | d |

| H-2 | ~3.5-4.0 | m |

| H-3 | ~3.4-3.8 | m |

| H-4 | ~3.6-4.1 | m |

| H-5 | ~3.7-4.2 | m |

| H-6 (CH₃) | ~1.1-1.3 | d |

| OCH₃ | ~3.4-3.6 | s |

Note: These are approximate ranges. The anomeric proton (H-1) will show distinct chemical shifts and coupling constants for the α and β anomers. The exact values are dependent on the solvent, temperature, and pH.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~95-105 |

| C-2 | ~70-80 |

| C-3 | ~75-85 |

| C-4 | ~70-80 |

| C-5 | ~70-80 |

| C-6 (CH₃) | ~15-20 |

| OCH₃ | ~55-65 |

Note: The chemical shift of the anomeric carbon (C-1) is particularly sensitive to the anomeric configuration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl, methyl, and ether functional groups.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3600-3200 | O-H | Stretching (broad) |

| ~2970-2850 | C-H (sp³) | Stretching |

| ~1460-1370 | C-H | Bending |

| ~1150-1050 | C-O | Stretching (ether and alcohol) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a carbohydrate such as this compound. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift calibration.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

2D NMR: To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the dry this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol, water). For electrospray ionization (ESI), the concentration is typically in the low µg/mL to ng/mL range.

-

Data Acquisition:

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

-

Analysis: Acquire the mass spectrum in both positive and negative ion modes to detect different adducts (e.g., [M+Na]⁺, [M-H]⁻).

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry on the molecular ion to induce fragmentation and analyze the resulting fragment ions.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Conclusion

This technical guide summarizes the currently available and predicted spectroscopic data for this compound. While complete, experimentally-derived spectra for the isolated molecule are not widely disseminated in the public domain, the information provided herein offers a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The outlined experimental protocols and workflows provide a solid foundation for the in-house spectroscopic characterization of this compound and related compounds. Further research to isolate and fully characterize pure this compound would be a valuable contribution to the field.

Unraveling the Stereochemical Intricacies of D-Digitalose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of D-Digitalose, a crucial monosaccharide component of various cardiac glycosides. This document will delve into the structural details, stereochemical configuration, and relevant experimental data, offering valuable insights for professionals in the fields of chemical research, pharmacology, and drug development.

Introduction to D-Digitalose

D-Digitalose, systematically known as 6-Deoxy-3-O-methyl-D-galactose , is a naturally occurring deoxysugar. Its presence as a glycone moiety in cardiac glycosides, such as those found in the Digitalis plant species, is of significant pharmacological interest. The stereochemistry of D-Digitalose is a critical determinant of the overall three-dimensional structure of these glycosides, which in turn dictates their binding affinity to the Na+/K+-ATPase enzyme and their resulting therapeutic or toxic effects.

Stereochemical Configuration

The definitive stereochemistry of D-Digitalose is encoded in its International Chemical Identifier (InChI):

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1

This notation unambiguously defines the spatial arrangement of atoms at each of the four chiral centers within the open-chain form of the molecule.

Chiral Centers and R/S Configuration

Based on the InChI string and Cahn-Ingold-Prelog priority rules, the absolute configurations of the chiral centers in the open-chain form of D-Digitalose are as follows:

| Carbon Atom | Configuration |

| C2 | R |

| C3 | S |

| C4 | S |

| C5 | R |

Note: Carbon atoms are numbered starting from the aldehyde group (C1).

Fischer and Haworth Projections

To visually represent the stereochemistry, the Fischer and Haworth projections of D-Digitalose are presented below. The Fischer projection depicts the open-chain form, while the Haworth projection illustrates the cyclic hemiacetal forms (α and β anomers) that exist in solution.

Quantitative Stereochemical Data

Optical Rotation

| Parameter | Value | Conditions |

| Specific Rotation | Data not available in a complete and verifiable format. | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Ranges)

¹H-NMR (Proton NMR) - Predicted Chemical Shifts (ppm)

| Proton | Predicted Range (ppm) | Multiplicity (Predicted) |

| H-1 (anomeric) | 4.5 - 5.5 | d |

| H-2 | 3.5 - 4.5 | m |

| H-3 | 3.5 - 4.5 | m |

| H-4 | 3.5 - 4.5 | m |

| H-5 | 3.5 - 4.5 | m |

| H-6 (CH₃) | 1.1 - 1.4 | d |

| OCH₃ | 3.3 - 3.6 | s |

¹³C-NMR (Carbon-13 NMR) - Predicted Chemical Shifts (ppm)

| Carbon | Predicted Range (ppm) |

| C-1 (anomeric) | 95 - 105 |

| C-2 | 65 - 75 |

| C-3 | 75 - 85 |

| C-4 | 65 - 75 |

| C-5 | 70 - 80 |

| C-6 (CH₃) | 15 - 20 |

| OCH₃ | 55 - 60 |

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of a novel or synthesized sugar like D-Digitalose relies on a combination of spectroscopic and analytical techniques. The following outlines the general methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and relative stereochemistry of the sugar.

Methodology:

-

Sample Preparation: Dissolve a pure sample of the sugar (1-10 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

¹H-NMR Spectroscopy:

-

Acquire a one-dimensional ¹H-NMR spectrum to observe the chemical shifts, multiplicities (splitting patterns), and coupling constants of the protons.

-

The anomeric proton (H-1) typically appears as a doublet in the region of 4.5-5.5 ppm. The magnitude of the coupling constant between H-1 and H-2 (JH1,H2) is diagnostic of the anomeric configuration (typically ~1-4 Hz for α and ~7-9 Hz for β in pyranose rings).

-

-

²D-NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides crucial information about the relative stereochemistry.

-

Polarimetry

Objective: To measure the optical rotation of the sugar, which is a characteristic physical property of a chiral molecule.

Methodology:

-

Sample Preparation: Prepare a solution of the sugar of a precisely known concentration (c) in a suitable solvent (e.g., water, ethanol).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent.

-

Measurement:

-

Fill a polarimeter cell of a known path length (l) with the sample solution.

-

Measure the observed angle of rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c * l)

Biosynthesis Pathway of D-Digitalose in Cardiac Glycosides

D-Digitalose is synthesized in plants as a nucleotide-activated sugar, typically UDP-D-digitalose, which then serves as a donor for glycosyltransferases in the biosynthesis of cardiac glycosides. The pathway involves several enzymatic steps starting from common sugar precursors.

Conclusion

The stereochemistry of D-Digitalose is a fundamental aspect of its chemical identity and biological function within cardiac glycosides. A thorough understanding of its absolute configuration, conformational preferences, and spectroscopic properties is indispensable for researchers and professionals engaged in the study and development of cardiac glycoside-based therapeutics. This guide provides a foundational framework for this understanding and highlights the key experimental approaches for its stereochemical elucidation. Further research to obtain and publish high-resolution NMR data for D-Digitalose would be a valuable contribution to the field.

Digitalose: A Comprehensive Technical Guide to a Biologically Significant Deoxy Sugar

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitalose, a naturally occurring 6-deoxy-3-O-methyl-D-galactose, is a critical component of various pharmacologically active cardiac glycosides found in plants of the Digitalis genus. As a deoxy sugar, its unique chemical structure imparts specific physicochemical and biological properties that are integral to the therapeutic and toxicological profiles of the glycosides it forms. This technical guide provides an in-depth exploration of this compound, covering its chemical and physical properties, natural occurrence, and biosynthesis. It further details its relationship with other significant deoxy sugars, such as digitoxose (B191001), rhamnose, fucose, and 2-deoxy-D-glucose, through comparative analysis of their properties and biological activities. Detailed experimental protocols for the isolation, synthesis, and analysis of this compound are provided, alongside a discussion of the signaling pathways affected by this compound-containing cardiac glycosides. This guide aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and pharmacology.

Introduction to this compound and Deoxy Sugars

Deoxy sugars are carbohydrates that have had at least one hydroxyl group replaced with a hydrogen atom.[1] This structural modification significantly alters their properties compared to their hydroxylated counterparts, influencing their reactivity, conformational flexibility, and interactions with biological macromolecules.[1] Prominent examples of deoxy sugars include 2-deoxy-D-ribose, the backbone of deoxyribonucleic acid (DNA), and L-fucose and L-rhamnose, which are important components of various glycoconjugates.[1]

This compound is a monodeoxy sugar with the systematic name 6-deoxy-3-O-methyl-D-galactose.[2] Its structure is characterized by the absence of a hydroxyl group at the C-6 position and the presence of a methyl ether at the C-3 position of a galactose scaffold. It is most notably found as a constituent of cardiac glycosides, a class of naturally occurring steroids with profound effects on heart muscle.[3] The sugar moieties of these glycosides, including this compound, play a crucial role in their pharmacokinetic and pharmacodynamic properties, affecting their solubility, bioavailability, and binding affinity to their molecular target, the Na+/K+-ATPase pump.[2]

Physicochemical Properties of this compound and Other Deoxy Sugars

The physicochemical properties of deoxy sugars are fundamental to their biological function and analytical characterization. The following table summarizes key quantitative data for this compound and other relevant deoxy sugars for comparative analysis.

| Property | This compound (6-deoxy-3-O-methyl-D-galactose) | Digitoxose (2,6-dideoxy-D-ribo-hexose) | L-Rhamnose (6-deoxy-L-mannose) | L-Fucose (6-deoxy-L-galactose) | 2-Deoxy-D-glucose |

| Molecular Formula | C₇H₁₄O₅[2] | C₆H₁₂O₄[4] | C₆H₁₂O₅[5] | C₆H₁₂O₅[6] | C₆H₁₂O₅[7] |

| Molecular Weight ( g/mol ) | 178.18[2] | 148.16[4] | 164.16[5] | 164.16[6] | 164.16[7] |

| Melting Point (°C) | 106-119 | ~110 | 91-95[5] | 150-153[6] | 146-147[7] |

| Optical Rotation ([α]D) | +109° to +126° (water) | +46.3° (water) | +8.2° (water) | -75.5° (water)[6] | +46.5° (water) |

| Solubility in Water | Soluble | Soluble | 521.5 g/L (40 °C)[5] | Soluble (50 mg/mL)[6] | Soluble (330 mg/mL)[8] |

Natural Occurrence and Biosynthesis

Natural Sources of this compound

This compound is primarily found in plants of the genus Digitalis, most notably Digitalis purpurea (purple foxglove) and Digitalis lanata.[3] It exists as a component of complex cardiac glycosides, where it is linked to a steroidal aglycone. Examples of this compound-containing cardiac glycosides include thevetin (B85951) and emicymarin.[3]

Biosynthesis of this compound and Deoxy Sugars

The biosynthesis of the aglycone portion of cardiac glycosides in Digitalis species is proposed to start from cholesterol and proceeds through a series of enzymatic modifications to form the steroidal core.[9] The biosynthesis of the deoxy sugar moieties, including this compound, occurs separately and they are subsequently attached to the aglycone by glycosyltransferases.

While the specific enzymatic pathway for D-digitalose biosynthesis in Digitalis is not fully elucidated, the general biosynthesis of 6-deoxyhexoses in bacteria provides a model. This process typically starts with a nucleotide-diphosphate (NDP)-sugar, such as NDP-D-glucose. A series of enzymatic reactions, including dehydration, epimerization, and reduction, leads to the formation of the NDP-6-deoxyhexose, which then serves as the donor for glycosyltransferases. The 3-O-methylation of this compound would be a subsequent step catalyzed by a methyltransferase.

Caption: Generalized biosynthetic pathway of a 6-deoxy-3-O-methylhexose.

Relationship to Other Deoxy Sugars

This compound shares structural similarities with other deoxy sugars, which often results in overlapping biological activities and analytical behaviors.

-

Digitoxose: A 2,6-dideoxy sugar, digitoxose is another common sugar component of cardiac glycosides, such as digitoxin (B75463).[4] The presence of two deoxy groups makes it more lipophilic than this compound. The nature of the sugar moiety significantly influences the potency and selectivity of cardiac glycosides.[10]

-

L-Rhamnose and L-Fucose: These 6-deoxy sugars are widespread in nature.[5][6] L-Rhamnose is a 6-deoxy-L-mannose, while L-fucose is a 6-deoxy-L-galactose.[5][6] Their different stereochemistry at C-2 and C-4 compared to this compound leads to distinct biological roles.

-

2-Deoxy-D-glucose (2-DG): This synthetic glucose analog, where the C-2 hydroxyl group is replaced by hydrogen, is a well-known inhibitor of glycolysis.[7] It is taken up by glucose transporters and phosphorylated by hexokinase, but cannot be further metabolized, leading to ATP depletion and cellular stress.[7]

Experimental Protocols

Isolation of this compound from Digitalis purpurea

This protocol describes the extraction of cardiac glycosides from Digitalis purpurea leaves followed by acid hydrolysis to release the constituent sugars, including this compound, and subsequent purification.

Materials:

-

Dried, powdered leaves of Digitalis purpurea

-

Ethanol (B145695) (70%)

-

Lead acetate (B1210297) solution

-

2M Hydrochloric acid

-

Sodium carbonate

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform:methanol gradient)

Protocol:

-

Extraction of Cardiac Glycosides:

-

Macerate 100 g of powdered Digitalis purpurea leaves with 500 mL of 70% ethanol for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Dissolve the crude extract in water and treat with lead acetate solution to precipitate tannins and other impurities.

-

Centrifuge and collect the supernatant. Remove excess lead acetate by adding a stoichiometric amount of sodium sulfate, followed by centrifugation.

-

Extract the aqueous solution with chloroform to partition the cardiac glycosides into the organic phase.

-

Evaporate the chloroform to yield the crude cardiac glycoside mixture.

-

-

Acid Hydrolysis:

-

Dissolve the crude cardiac glycoside mixture in 100 mL of 2M HCl.

-

Reflux the solution for 2 hours to hydrolyze the glycosidic bonds.

-

Cool the reaction mixture and neutralize with sodium carbonate until the pH is approximately 7.

-

-

Isolation of this compound:

-

Extract the neutralized solution with chloroform to remove the aglycones. The aqueous layer will contain the liberated sugars.

-

Concentrate the aqueous layer under reduced pressure.

-

Subject the concentrated sugar mixture to silica gel column chromatography.

-

Elute the column with a chloroform:methanol gradient, starting with a high chloroform concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with an appropriate reagent (e.g., aniline (B41778) phthalate).

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated sugar.

-

Caption: Workflow for the isolation of this compound from Digitalis purpurea.

Chemical Synthesis of D-Digitalose (6-deoxy-3-O-methyl-D-galactose)

The chemical synthesis of D-digitalose can be achieved from D-galactose through a multi-step process involving protection, methylation, and deoxygenation.

Materials:

-

D-galactose

-

Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid

-

Sodium hydride, Methyl iodide

-

Di-isobutylaluminium hydride (DIBAL-H)

-

Acetic anhydride, Pyridine

-

N-Bromosuccinimide (NBS)

-

Tributyltin hydride, AIBN

-

Sodium methoxide (B1231860) in methanol

-

Trifluoroacetic acid (TFA)

Protocol Outline:

-

Protection of D-galactose: Protect the 1,2 and 3,4 hydroxyl groups of D-galactose as isopropylidene ketals.

-

Methylation: Selectively deprotect the 3-hydroxyl group and methylate it using sodium hydride and methyl iodide.

-

Selective Deprotection and Acetal Formation: Remove the 1,2-isopropylidene group and form a methyl glycoside.

-

6-Deoxygenation: Convert the primary hydroxyl group at C-6 to a good leaving group (e.g., tosylate or bromide) and then reduce it to a methyl group, for example, via a radical deoxygenation reaction.

-

Deprotection: Remove the remaining protecting groups to yield D-digitalose.

Analysis of this compound by HPLC-RID

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for the analysis of underivatized sugars.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a refractive index detector.

-

Amino- or carbohydrate-specific column (e.g., Aminex HPX-87P).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) or deionized water for ion-exchange columns.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30-85 °C (depending on the column).

-

Injection Volume: 10-20 µL.

-

Detection: Refractive Index Detector.

Procedure:

-

Prepare standard solutions of this compound and other deoxy sugars of known concentrations.

-

Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

-

Inject the standards to create a calibration curve.

-

Inject the sample and quantify the amount of this compound by comparing the peak area to the calibration curve.

Biological Activity and Signaling Pathways

The primary biological activity of this compound-containing cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[11]

Mechanism of Action of Cardiac Glycosides

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration.[12] This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[12] In cardiac myocytes, this increased calcium concentration enhances contractility.[12]

Signaling Pathways

Beyond its ion transport function, the Na+/K+-ATPase also acts as a signaling scaffold.[11] Binding of cardiac glycosides can trigger a cascade of intracellular signaling events, often in a cell-type-specific manner. This signaling can involve the activation of Src kinase, transactivation of the epidermal growth factor receptor (EGFR), and subsequent activation of downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[3][11] These pathways are involved in regulating cell growth, proliferation, and survival, which explains the interest in cardiac glycosides as potential anticancer agents.[10]

Caption: Signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.

Comparative Biological Activity

The cytotoxic effects of cardiac glycosides against various cancer cell lines have been extensively studied. The nature of the sugar moiety plays a significant role in this activity. For instance, studies have shown that monosaccharide analogs of digitoxin can exhibit greater potency in inducing apoptosis than the parent trisaccharide compound.[10] The table below presents a summary of reported IC50 values for some cardiac glycosides, highlighting the influence of the glycosidic substitution on their cytotoxic potential.

| Compound | Sugar Moiety | Cell Line | IC50 (nM) |

| Digitoxin | (Digitoxose)₃ | Various | 6.4 - 76[13] |

| Digoxin | (Digitoxose)₃ | Various | Varies |

| Ouabain | Rhamnose | Various | Varies |

| Proscillaridin A | Rhamnose | Various | 6.4 - 76[13] |

| Lanatoside C | (Digitoxose)₃ + Glucose | Various | Varies |

| Digitoxigenin (B1670572) | None (Aglycone) | Various | Higher than glycosides[13] |

Characterization of this compound

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The 1H and 13C NMR spectra of this compound will show characteristic signals for the 6-deoxy methyl group and the 3-O-methyl group, in addition to the signals for the pyranose ring protons and carbons. The chemical shifts and coupling constants provide information about the stereochemistry and conformation of the molecule.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In the mass spectrum of a cardiac glycoside containing this compound, a neutral loss corresponding to the mass of the this compound moiety can often be observed, aiding in the identification of the sugar component.

Conclusion